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Methyadapalene Dimer Impurity

Cat. No.: B1161791
M. Wt: 716.86
Attention: For research use only. Not for human or veterinary use.
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Description

Methyadapalene Dimer Impurity is an identified organic impurity that can form during the synthesis or storage of the active pharmaceutical ingredient (API) Methyadapalene. The presence of such API-related impurities is a critical focus in pharmaceutical development, as they can potentially impact the quality, safety, and efficacy of the final drug product . Regulatory guidelines from the International Council for Harmonisation (ICH) require the identification, monitoring, and control of impurities present above certain thresholds to ensure product safety . This dimer is therefore synthesized for use as a certified reference standard in analytical testing. Its primary applications include method development and validation for HPLC and LC-MS/MS analyses, stability studies to track impurity profiles over time, and quality control to ensure that Methyadapalene batches meet stringent regulatory specifications . By providing a well-characterized standard, this impurity aids researchers in optimizing synthetic processes, developing robust analytical methods, and conducting forced degradation studies to predict potential degradation pathways, which are essential steps in the drug development and regulatory submission process . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₄₈H₄₄O₆

Molecular Weight

716.86

Synonyms

Di(methyl 6-(4-Methoxyphenyl)-2-naphthoate)adamantane

Origin of Product

United States

Mechanistic Investigations into Methyadapalene Dimer Impurity Formation

Elucidation of Reaction Pathways and Kinetic Models for Dimerization

The synthesis of Adapalene (B1666599) typically involves a palladium- or nickel-catalyzed cross-coupling reaction, such as the Negishi or Suzuki-Miyaura coupling, to form the key biaryl bond. The dimer impurity is a result of an undesired homocoupling side reaction of the coupling partners.

Intermolecular Coupling Mechanisms and Their Energetics

The formation of the dimer impurity proceeds through the intermolecular coupling of two molecules of one of the starting materials, rather than the intended cross-coupling between the two different reactants. In the context of Adapalene synthesis, this can involve the homocoupling of either the adamantyl-containing arylmetallic reagent or the naphthoic acid derivative.

The primary mechanisms for this homocoupling are rooted in the catalytic cycle of the cross-coupling reaction itself. Two main pathways are generally considered:

Reductive Elimination from a Di-arylmetal Complex: In this pathway, two aryl groups are transferred to the metal center of the catalyst (e.g., palladium), forming a diarylpalladium(II) intermediate. This intermediate can then undergo reductive elimination to form the dimer and regenerate the active palladium(0) catalyst. Density Functional Theory (DFT) calculations on related aryl-aryl homocoupling reactions have shown that the energy barrier for this reductive elimination step is a critical factor in determining the rate of dimer formation.

Disproportionation of Arylmetal Intermediates: In some cases, particularly in Negishi couplings, a diarylmetal intermediate can react with another molecule of the arylmetal halide in a second transmetalation step, leading to the formation of a homocoupled dimer.

The energetics of these pathways are influenced by the electronic and steric properties of the aryl groups and the ligands on the metal catalyst. Electron-rich aryl groups and bulky ligands can modulate the stability of the intermediates and the transition states, thereby affecting the rate of dimerization.

Table 1: Proposed Intermolecular Coupling Mechanisms for Dimer Formation

MechanismDescriptionKey IntermediatesEnergetic Considerations
Reductive EliminationTwo aryl groups on the palladium(II) center couple and are eliminated to form the dimer.cis-[Ar2PdL2]The stability of the diarylpalladium complex and the activation energy of the reductive elimination step are crucial.
Second TransmetalationAn Ar-Pd-Ar' intermediate undergoes a second transmetalation with Ar'-Zn-X to form Ar'-Pd-Ar', which then leads to the homocoupled product. wikipedia.org[Ar-Pd-Ar'], [Ar'-Pd-Ar']The relative rates of reductive elimination versus the second transmetalation determine the product distribution.

Role of Specific Catalytic Species in Dimer Formation

The choice of catalyst and ligands is paramount in controlling the extent of dimer impurity formation. Both nickel and palladium catalysts are employed in Negishi and Suzuki couplings, and their propensity to facilitate homocoupling can differ significantly.

Palladium Catalysts: Palladium(0) species are the active catalysts in these cross-coupling reactions. The formation of palladium nanoparticles has been implicated in some Negishi couplings, and these can exhibit different catalytic activity and selectivity compared to homogeneous palladium complexes. The choice of phosphine (B1218219) ligands is critical. Bulky, electron-donating phosphine ligands can stabilize the monoligated palladium(0) species, which is often the most active catalyst in the cross-coupling cycle. These ligands can also accelerate the rate of reductive elimination of the desired cross-coupled product relative to the homocoupled product.

Nickel Catalysts: Nickel catalysts are also effective for these couplings and can sometimes offer different selectivity profiles. The mechanism of nickel-catalyzed couplings can be more complex, potentially involving Ni(I), Ni(II), and Ni(III) oxidation states. The formation of dimeric nickel species can also influence the catalytic activity and the propensity for side reactions.

The presence of certain additives can also influence the catalytic species and, consequently, the dimer formation. For instance, in some Suzuki reactions, the base can play a more complex role than simply acting as a proton scavenger, potentially influencing the nature of the active catalyst.

Table 2: Influence of Catalytic Species on Dimer Formation

Catalytic SpeciesRole in Dimer FormationMitigation Strategies
Palladium(0) ComplexesActive catalyst for both cross-coupling and homocoupling. The ligand sphere significantly influences selectivity.Use of bulky, electron-rich phosphine ligands to promote reductive elimination of the cross-coupled product.
Nickel ComplexesCan offer different selectivity compared to palladium. The mechanism may involve multiple oxidation states.Careful selection of ligands and reaction conditions to favor the desired cross-coupling pathway.
Palladium NanoparticlesMay form in situ and exhibit different catalytic behavior. organic-chemistry.orgUse of stabilizing ligands or conditions that disfavor nanoparticle formation if they lead to higher dimer yields.

Influence of Reaction Intermediates on Dimerization Efficacy

The stability and reactivity of the organometallic intermediates in the catalytic cycle are key determinants of the extent of dimer formation.

Organozinc Reagents (in Negishi Coupling): The formation of organozinc reagents from the corresponding aryl halide and zinc metal is a critical step. The stability of these reagents is crucial, as their decomposition or side reactions can lead to impurities. The presence of activating agents like lithium chloride can affect the solubilization and reactivity of the organozinc species. A second transmetalation reaction between a diarylpalladium intermediate and another molecule of the organozinc reagent is a known pathway to homocoupling. wikipedia.org

The concentration of these intermediates throughout the reaction also plays a role. A high concentration of one of the coupling partners relative to the other can increase the likelihood of its homocoupling.

Impact of Synthetic Process Parameters on Dimer Impurity Yield

The yield of the Methyadapalene Dimer Impurity is highly sensitive to the conditions under which the synthesis is performed. Careful control of process parameters is essential for minimizing its formation.

Temperature-Dependent Dimerization Kinetics

Temperature has a significant impact on both the rate of the desired cross-coupling reaction and the undesired homocoupling side reaction. Generally, increasing the reaction temperature increases the rates of all reactions. However, the activation energies for the cross-coupling and homocoupling pathways may be different.

In many cross-coupling reactions, it has been observed that at lower temperatures, the reaction selectivity is higher, and the formation of byproducts is minimized. As the temperature is increased, the rates of side reactions, including dimerization, can increase more rapidly than the rate of the desired reaction, leading to a higher impurity profile. The optimal temperature for the synthesis of Adapalene is therefore a compromise between achieving a reasonable reaction rate and minimizing the formation of the dimer impurity. Kinetic studies of forced degradation of Adapalene have shown that it is relatively stable to thermal stress, but the synthetic intermediates may be more prone to temperature-induced side reactions. gtu.ac.in

Table 3: Effect of Temperature on Dimerization Kinetics

TemperatureEffect on Reaction RatesImpact on Dimer YieldGeneral Observation
LowSlower rates for all reactions.Generally lower dimer formation.Higher selectivity for the desired cross-coupled product.
OptimalA balance between acceptable reaction rate and minimal side reactions.Controlled and minimized dimer formation.Process-specific and needs to be determined empirically.
HighIncreased rates for all reactions.Often a significant increase in dimer formation.Reduced selectivity and potentially faster catalyst decomposition.

Solvent Polarity and Protonation State Effects on Dimer Formation

The choice of solvent and base (which determines the protonation state of certain species) can have a profound effect on the reaction pathway and the selectivity of the cross-coupling reaction.

Solvent Polarity: The polarity of the solvent can influence the stability of the various intermediates and transition states in the catalytic cycle. For instance, the oxidative addition step in Suzuki couplings can be sensitive to solvent polarity. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and transition states, which may favor certain reaction pathways over others. In some cases, the use of a more polar solvent can lead to a switch in chemoselectivity in cross-coupling reactions. The solubility of the reactants, catalyst, and intermediates is also a key factor, and a solvent system that ensures all components are in solution is generally preferred.

Protonation State (Effect of Base): In Suzuki couplings, a base is required to activate the organoboron reagent. The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) can influence the rate of transmetalation and also affect the stability of the catalyst. The base can also play a role in side reactions. For example, a strong base can promote the decomposition of the aryl halide or the organoboron reagent, potentially leading to increased impurity formation. In Negishi couplings, while a base is not formally required in the catalytic cycle, the conditions used to prepare the organozinc reagent can influence its reactivity and stability. Forced degradation studies of Adapalene have shown it is susceptible to degradation under both acidic and basic conditions, highlighting the importance of pH control during the synthesis. gtu.ac.inresearchgate.net

Table 4: Influence of Solvent and Protonation State on Dimer Formation

ParameterEffect on Reaction EnvironmentImpact on Dimer Formation
Solvent PolarityAffects the stability of intermediates and transition states. Influences solubility of reactants and catalyst.Can alter the selectivity of the reaction, either increasing or decreasing dimer formation depending on the specific mechanism.
Protonation State (Base)Activates the organoboron reagent in Suzuki coupling. Can influence catalyst stability and side reactions.The choice of base can significantly impact the rate of the desired reaction versus side reactions like homocoupling.

Chemical Compounds Mentioned

Reagent Purity and Stoichiometry as Determinants of Impurity Levels

The formation of the this compound is critically dependent on the purity of the reagents and the stoichiometry of the reaction. In synthetic pathways such as the Negishi or Suzuki couplings used for the core structure of adapalene-like molecules, the presence of impurities can lead to undesired side reactions. newdrugapprovals.orgresearchgate.net For instance, metallic residues or byproducts from the preparation of organometallic intermediates can catalyze homocoupling, leading to the formation of dimers. newdrugapprovals.org

Stoichiometric control is equally crucial. An imbalance in the molar ratios of the coupling partners can leave an excess of a reactive intermediate. This unreacted species may then be susceptible to dimerization, particularly under the catalytic conditions of the reaction. Precise control over reactant concentrations ensures that the primary cross-coupling reaction is favored over side reactions like dimerization.

Table 1: Impact of Reagent Quality on Dimer Impurity Formation

Parameter Condition Potential Outcome on Dimer Level Rationale
Reagent Purity Low (e.g., presence of residual catalysts from previous steps) Increase Catalytic residues can promote homocoupling side reactions.
Reagent Purity High (e.g., >99.5% purity) Decrease Minimizes pathways for unintended side reactions.
Stoichiometry Non-Optimal (e.g., excess of one coupling partner) Increase Excess reactive intermediates are available to dimerize.

| Stoichiometry | Optimal (e.g., near 1:1 molar ratio) | Decrease | Maximizes the desired cross-coupling reaction, consuming intermediates. |

Stirring Regimes and Mass Transfer Limitations in Dimerization

The physical parameters of the reaction, such as the stirring regime, directly influence mass transfer and can have a significant impact on the formation of the this compound. Inadequate mixing in a reaction vessel can lead to localized "hot spots" of high reactant or catalyst concentration. These areas of non-homogeneity can accelerate the rate of side reactions, including dimerization, where two molecules of a reactive intermediate combine.

Effective agitation overcomes mass transfer limitations, ensuring that reactants are brought together at the desired rate and concentration for the main reaction to proceed efficiently. Poor mass transfer can mimic a state of non-optimal stoichiometry at a microscopic level, even if the bulk stoichiometry is correct, thereby promoting the formation of impurities.

Table 2: Influence of Mixing Parameters on Dimerization

Parameter Condition Effect on Mass Transfer Impact on Dimer Formation
Stirring Speed Low Poor Increased potential due to localized concentrations.
Stirring Speed High / Optimal Good Minimized potential due to homogenous reactant distribution.
Reaction Viscosity High Poor Increased potential as diffusion of reactants is limited.

| Vessel/Impeller Design | Inefficient (e.g., dead zones) | Poor | Increased potential in areas of low mixing. |

Forced Degradation Studies and Dimerization Pathways

Forced degradation, or stress testing, is employed to understand the chemical stability of a drug substance and to identify potential degradation products, such as the this compound. gtu.ac.inresearchgate.net By subjecting the parent molecule to extreme conditions like light, heat, oxidation, and a range of pH values, the pathways leading to impurity formation can be elucidated.

Photolytic Degradation-Induced Dimerization

Exposure to ultraviolet (UV) light can be a significant factor in the degradation of retinoids. While adapalene is noted to be more photochemically stable than other retinoids like tretinoin, studies show it is still susceptible to degradation under UV irradiation. nih.govmdpi.comnih.gov Exposure to UV light at wavelengths of 254 nm and 366 nm has been shown to cause degradation of the adapalene molecule. nih.govmdpi.com This photolytic stress can generate highly reactive intermediates, such as free radicals. These species, once formed, could potentially combine in a dimerization reaction.

Thermal Stress-Accelerated Dimer Formation

In forced degradation studies, adapalene has been found to be relatively stable under thermal stress conditions, with some studies showing no significant degradation after extended periods at elevated temperatures (e.g., 60°C). gtu.ac.inresearchgate.net However, thermal energy can accelerate reaction kinetics. While it may not be the primary pathway for degradation under normal storage conditions, sufficiently high thermal stress could provide the activation energy needed to promote slower-reacting side reactions, potentially including the formation of dimers from precursor molecules.

Oxidative Stress Pathways Leading to Dimerization

Adapalene demonstrates susceptibility to oxidative degradation. gtu.ac.ind-nb.info Studies using hydrogen peroxide (H₂O₂) as a stressor show significant degradation of the parent molecule. gtu.ac.inmdpi.comnih.gov The extent of degradation is dependent on the concentration of the oxidizing agent. nih.gov Oxidative conditions can lead to the formation of radical intermediates or oxidized derivatives, such as 1,4-naphthoquinone (B94277) derivatives. nih.gov The generation of such reactive species creates a viable pathway for two molecules to couple, leading to the formation of a dimer impurity.

Acid-Base Catalyzed Dimerization Mechanisms

Forced degradation studies consistently show that adapalene is labile under both acidic and alkaline conditions. gtu.ac.inresearchgate.net The molecule is particularly sensitive to acidic environments, showing significant degradation in the presence of hydrochloric acid (HCl). gtu.ac.inmdpi.comd-nb.info It is also susceptible to degradation under strong alkaline conditions (e.g., 0.5 N NaOH), although it may be stable in milder bases. gtu.ac.in These conditions can catalyze reactions by creating reactive species. Under acidic conditions, protonation could create an electrophilic site susceptible to attack, while strong bases could deprotonate a site, creating a nucleophile. Either of these reactive intermediates could potentially react with a second molecule of methyadapalene to form a dimer.

Table 3: Summary of Forced Degradation Studies on Adapalene

Stress Condition Reagent/Condition Observed Degradation Potential Relevance to Dimerization
Acidic 0.1 N HCl (24h) ~15.4% gtu.ac.in Protonation may create reactive electrophilic species that can lead to dimerization.
Alkaline 0.5 N NaOH (24h) ~27.8% gtu.ac.in Deprotonation under strong basic conditions could form nucleophilic intermediates.
Oxidative 3% H₂O₂ (24h) ~18.9% gtu.ac.in Formation of radical intermediates that can couple to form a dimer.
Photolytic UV Light (254/366 nm, 12h) ~25% mdpi.com Excitation of the molecule can lead to the formation of reactive species.

| Thermal | Dry Heat (up to 48h) | Stable gtu.ac.inresearchgate.net | Generally stable, but high energy could potentially accelerate minor side reactions. |

Advanced Analytical Methodologies for the Detection and Quantification of Methyadapalene Dimer Impurity

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are fundamental in the separation and quantification of impurities in pharmaceutical substances. The development of robust and sensitive methods is essential for ensuring that the levels of impurities such as the Methyadapalene Dimer are maintained within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution and Sensitivity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. ijcrt.orgresearchgate.net The optimization of an HPLC method for the separation of Methyadapalene Dimer from the parent Adapalene (B1666599) API and other related substances is a multi-faceted process. Key parameters that are systematically adjusted to achieve optimal resolution and sensitivity include mobile phase composition, column chemistry, flow rate, and temperature.

Method Development Strategy:

A typical approach involves screening various stationary phases (e.g., C8, C18, Phenyl) and mobile phase compositions. patsnap.commastelf.comchromtech.com For Adapalene and its impurities, a reversed-phase HPLC method is commonly employed. jetir.orgpatsnap.com The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and organic modifiers like acetonitrile and methanol. researchgate.nettsijournals.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and selectivity of the separation. mastelf.comsigmaaldrich.com

Gradient elution is frequently utilized to achieve a good separation of all impurities within a reasonable analysis time. patsnap.com A shallow gradient can improve the resolution of closely eluting peaks. mastelf.com The flow rate and column temperature are also fine-tuned to enhance peak shape and efficiency. mastelf.comsigmaaldrich.comthermofisher.com Lower flow rates can sometimes lead to better resolution, while elevated temperatures can decrease viscosity and improve mass transfer, leading to sharper peaks. mastelf.comthermofisher.com

The sensitivity of the method is crucial for detecting impurities at trace levels. This is achieved by optimizing the detector wavelength, typically in the UV region where Adapalene and its related compounds exhibit strong absorbance. jetir.org The limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure the method's capability to detect and quantify the Methyadapalene Dimer at the required low levels. ijcrt.orgjetir.org

Table 1: Example of Optimized HPLC Parameters for Adapalene Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium Acetate Buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 20 µL

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Throughput and Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and efficiency. chromatographyonline.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

The primary advantage of UHPLC in the context of Methyadapalene Dimer analysis is the significant reduction in analysis time without compromising, and often improving, chromatographic resolution. chromatographyonline.com This enhanced throughput is highly beneficial in a quality control environment where a large number of samples need to be analyzed. The increased efficiency of UHPLC columns leads to sharper and narrower peaks, which in turn improves the sensitivity and the ability to resolve closely eluting impurities. chromatographyonline.com

Method transfer from HPLC to UHPLC is a common practice to leverage these benefits. sigmaaldrich.com This involves scaling down the column dimensions, particle size, flow rate, and gradient time while maintaining the separation selectivity. sigmaaldrich.com The use of UHPLC can also lead to a reduction in solvent consumption, making it a "greener" and more cost-effective analytical technique. chromatographyonline.com

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

ParameterHPLCUHPLC
Column Dimensions 250 mm x 4.6 mm100 mm x 2.1 mm
Particle Size 5 µm1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Analysis Time ~40 min~10 min
Solvent Consumption HighLow
Resolution GoodExcellent

Gas Chromatography (GC) Applicability for Volatile Byproducts Related to Dimerization

While liquid chromatography is the primary technique for analyzing non-volatile impurities like the Methyadapalene Dimer, Gas Chromatography (GC) can be a valuable tool for the analysis of volatile byproducts that may be formed during the synthesis or degradation processes leading to dimerization. GC is particularly suited for separating and quantifying compounds that are thermally stable and can be readily vaporized. ijmr.net.in

The applicability of GC in this context would be to investigate the presence of any low molecular weight, volatile or semi-volatile compounds that could be indicative of side reactions or degradation pathways related to the formation of the dimer. ijmr.net.in For instance, certain starting materials or reaction intermediates might be amenable to GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for unknown volatile impurities. ijmr.net.in However, for the direct analysis of the high molecular weight and non-volatile Methyadapalene Dimer, GC is not a suitable technique.

Preparative Chromatography for Dimer Isolation and Purification

To perform a thorough characterization and to confirm the structure of the Methyadapalene Dimer impurity, it is often necessary to isolate it in a pure form. rssl.com Preparative chromatography is the technique of choice for this purpose. rssl.comsimsonpharma.com The goal of preparative chromatography is to separate and collect a sufficient quantity of the purified impurity for further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rssl.com

The process begins with the development of an analytical-scale HPLC method that provides good resolution between the dimer and other components. rssl.com This method is then scaled up for preparative work. This involves using a larger-diameter column packed with the same stationary phase and proportionally increasing the flow rate and injection volume. rssl.com

The fractions containing the purified dimer are collected as they elute from the column. These fractions are then typically subjected to a solvent removal process, such as lyophilization, to obtain the isolated impurity as a solid. rssl.comamazonaws.com The purity of the isolated material is then confirmed using the analytical HPLC method. amazonaws.com

Spectroscopic and Spectrometric Characterization Approaches

Once the this compound has been detected and, if necessary, isolated, spectroscopic and spectrometric techniques are employed to confirm its identity and elucidate its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown impurities. scispace.comshimadzu.com Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often with an error of less than 5 parts per million (ppm). scispace.comshimadzu.com

This high mass accuracy is crucial for determining the elemental composition of the Methyadapalene Dimer. scispace.com By comparing the experimentally determined accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of the impurity can be confidently assigned. shimadzu.com

When coupled with a liquid chromatography system (LC-HRMS), this technique allows for the separation of the impurity from other components before it enters the mass spectrometer. scispace.com Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the isolated parent ion of the dimer is fragmented, and the accurate masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule, aiding in the definitive structural confirmation of the this compound. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of impurities, providing detailed information about the fragmentation pathways of a molecule. When analyzing the this compound, MS/MS, often coupled with a liquid chromatography (LC) system (LC-MS/MS), offers high sensitivity and specificity. distantreader.orgresearchgate.net

Initially, a full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion of the dimer. This parent ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, generating a product ion spectrum.

The fragmentation pattern is highly dependent on the molecule's structure. For the this compound, key fragmentations would be expected to occur at the ester linkages, the ether bonds, and across the adamantane cage. Decarboxylation is a common fragmentation pathway for naphthoic acid derivatives like adapalene. distantreader.org By meticulously analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed, confirming the dimeric structure and the connectivity of the monomers.

Table 1: Illustrative MS/MS Fragmentation Data for this compound

Parent Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Origin of Fragment
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water
[M+H]⁺[M+H - CO₂]⁺CO₂Decarboxylation of naphthoic acid moiety
[M+H]⁺[M+H - OCH₃]⁺OCH₃Loss of methoxy (B1213986) group
[M+H]⁺[Fragment A]⁺C₁₇H₂₁OCleavage at the adamantyl-phenyl bond
[M+H]⁺[Fragment B]⁺C₁₂H₉O₂Cleavage yielding the methyl naphthoate moiety

Note: The m/z values in this table are hypothetical and serve to illustrate the expected fragmentation patterns. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation, providing definitive information about the carbon-hydrogen framework of a molecule. semanticscholar.org For a complex structure like the this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D NMR) experiments is essential.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. For the dimer, one would expect to see distinct signals for aromatic protons on the naphthalene (B1677914) and phenyl rings, singlets for the methoxy groups, and a complex set of aliphatic signals corresponding to the two adamantane moieties. The integration of these signals helps determine the relative number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. Key signals would include those from the carbonyl carbons of the ester groups, aromatic carbons, methoxy carbons, and the characteristic upfield signals of the adamantane cage carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. registech.comyoutube.comnih.gov

COSY identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems, such as the protons on the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton signal to its corresponding carbon.

HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the adamantane group to the phenyl ring and establishing the dimeric linkage.

The collective data from these NMR experiments allows for a complete and unambiguous assignment of the structure of the this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Aromatic (Naphthalene/Phenyl)7.0 - 8.5110 - 150
Carboxylic Acid/Ester (O=C-O)-165 - 175
Methoxy (-OCH₃)3.8 - 4.055 - 60
Adamantane (-CH₂, -CH)1.5 - 2.525 - 45

Note: These are general chemical shift ranges. Precise values are dependent on the specific molecular structure and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprinting

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ajrconline.org The IR spectrum provides a unique "fingerprint" for a compound. For the this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

The presence of the naphthoic acid/ester moieties would be confirmed by a strong carbonyl (C=O) stretching vibration. researchgate.netplos.org Aromatic rings (naphthalene and phenyl) would exhibit C=C stretching bands and C-H stretching and bending vibrations. The aliphatic adamantane structure would be identified by its characteristic C-H stretching and bending frequencies.

Table 3: Principal IR Absorption Bands Expected for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000C-H StretchAromatic (Naphthalene/Phenyl)
2850-2950C-H StretchAliphatic (Adamantane)
~1700C=O StretchEster/Carboxylic Acid
1600, 1475C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (-O-CH₃)

Note: These are approximate absorption frequencies. The exact position of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The this compound, containing multiple naphthalene and phenyl rings, possesses a strong chromophore that absorbs UV radiation.

The UV-Vis spectrum, typically recorded in a suitable solvent like methanol or acetonitrile, would show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the conjugated π-electron system of the molecule. rjptonline.org In a quantitative setting, a UV detector coupled with an HPLC system is commonly used. The absorbance at a specific wavelength (e.g., the λmax) is directly proportional to the concentration of the impurity, allowing for its quantification based on a calibration curve. For adapalene and its related impurities, detection wavelengths are often set around 230-272 nm. rjptonline.orgasiapharmaceutics.infonih.gov

Table 4: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected ValueSignificance
λmax 1~230 nmCorresponds to π → π* transitions in the aromatic systems.
λmax 2~270 nmCorresponds to π → π* transitions in the extended conjugated system.
Molar Absorptivity (ε)HighIndicates a strong chromophore, allowing for sensitive detection.

Note: The exact λmax values may vary depending on the solvent and the specific electronic environment of the chromophore.

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

To effectively separate, identify, and quantify trace-level impurities like the Methyadapalene Dimer in a complex API matrix, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive impurity profiling. ajrconline.orgijsdr.orgajpaonline.comijfmr.com

LC-MS/MS: As previously discussed, this is the cornerstone of impurity identification. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provides excellent separation of the dimer from the parent API and other related substances. The separated components are then directly introduced into the mass spectrometer for mass determination and structural analysis via fragmentation. ijsdr.org

LC-NMR: This technique directly couples an LC system to an NMR spectrometer. wisdomlib.orgiosrphr.org It allows for the acquisition of NMR spectra of impurities as they elute from the column, either in on-flow or stopped-flow mode. nih.gov LC-NMR is particularly powerful for elucidating the structures of unknown impurities without the need for time-consuming isolation. researchgate.netnews-medical.net

LC-DAD (Diode Array Detector): Coupling HPLC with a DAD allows for the acquisition of UV-Vis spectra for each eluting peak. This helps in assessing peak purity and provides preliminary characterization of the chromophore, aiding in the identification of related substances.

The use of these powerful hyphenated techniques provides a multi-faceted analytical approach, ensuring that impurities are not only detected but also rigorously characterized. ajrconline.org

Development and Validation of Analytical Methods for Impurity Quantification

Once the this compound has been identified and structurally characterized, a robust analytical method must be developed and validated for its routine quantification in bulk drug batches. This is typically achieved using a stability-indicating HPLC or UHPLC method with UV detection. nih.govnveo.org The method validation is performed according to the International Council for Harmonisation (ICH) guidelines (e.g., Q2(R1)). jetir.orgeuropa.eu

The key validation parameters include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies.

Linearity: A linear relationship between the detector response and the concentration of the impurity over a specified range must be established.

Accuracy: The closeness of the test results to the true value is determined, often through recovery studies where a known amount of the impurity standard is spiked into the sample matrix.

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of the impurity that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. rjptonline.org The LOQ must be at or below the reporting threshold specified by regulatory guidelines. ich.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) provides an indication of its reliability during normal usage.

Successful validation ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate data for the control of this compound in the final drug substance.

Structural Elucidation Methodologies for Methyadapalene Dimer Impurity

Strategic Combination of Spectroscopic Data for Dimer Structure Postulation

The initial postulation of the dimer's structure relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry (HRMS) is first employed to determine the accurate mass of the impurity, which in turn provides its elemental composition or molecular formula. researchgate.net For a dimer of Methyadapalene, the expected molecular weight would be approximately double that of the monomer, minus the mass of any atoms lost during the dimerization reaction.

Once the molecular formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for mapping the molecule's atomic connectivity. semanticscholar.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a complete assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different proton environments and their integrations suggest the relative number of protons of each type. The ¹³C NMR spectrum provides the number of unique carbon environments. For a dimer structure, a significant increase in the complexity of these spectra compared to the Methyadapalene monomer is expected.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal as it reveals longer-range correlations (2-3 bonds) between protons and carbons, allowing the connection of molecular fragments and identifying the linkage point between the two Methyadapalene units.

Infrared (IR) spectroscopy complements NMR and MS data by identifying key functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), or ethers (C-O-C), which can help confirm the proposed structure.

Table 1: Hypothetical Spectroscopic Data for a Postulated Methyadapalene Dimer Structure

TechniqueObservationInterpretation
HRMS (ESI+)[M+H]⁺ ion at m/z corresponding to C₅₈H₅₇O₆⁺Confirms the molecular formula consistent with a dimer of Methyadapalene.
¹H NMRComplex aromatic and aliphatic signals; reduced number of methoxy (B1213986) protons relative to other signals.Indicates a dimeric structure with potential linkage through the aromatic rings.
¹³C NMRApproximately double the number of carbon signals compared to the monomer.Supports the formation of a dimer.
HMBCKey correlation observed between a proton on the adamantyl group of one monomer unit and a carbon on the naphthalene (B1677914) ring of the second unit.Pinpoints the specific covalent bond linking the two monomer units.
FTIR (cm⁻¹)Peaks around 1690 (C=O, carboxylic acid), 2850-2950 (C-H, adamantyl), 1250 (C-O, ether).Confirms the presence of expected functional groups in the dimer structure.

Isomeric Differentiation Techniques and Stereochemical Assignment Approaches

During the synthesis or degradation of Methyadapalene, several different isomers of a dimer impurity could potentially form. veeprho.comyoutube.com These can include constitutional isomers (where the two monomer units are linked at different positions) or stereoisomers (which have the same connectivity but differ in the spatial arrangement of atoms). Differentiating these isomers is a significant analytical challenge.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating different isomers. waters.com Method development focuses on optimizing the stationary phase, mobile phase composition, and temperature to achieve baseline separation of the main compound and all related impurities, including isomers.

For stereochemical assignment, advanced NMR techniques are often employed:

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule, for instance, in differentiating diastereomers. veeprho.com

Chiral Chromatography: If the dimer contains stereocenters and exists as enantiomers, specialized chiral HPLC columns can be used to separate them. veeprho.com The use of a chiral stationary phase allows for differential interaction with each enantiomer, leading to different retention times.

X-ray Crystallography for Absolute Structural Confirmation (if applicable to solid-state forms)

While spectroscopic methods provide powerful evidence for postulating a structure, single-crystal X-ray crystallography is considered the gold standard for unambiguous structural confirmation. wikipedia.orgnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing exact atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral molecule. nih.gov

The primary challenge for this method is obtaining a high-quality single crystal of the impurity, which can be difficult due to the typically low quantities available. nih.gov The process involves isolating the impurity using a technique like preparative HPLC, followed by extensive crystallization screening under various conditions (e.g., different solvents, temperatures, and crystallization methods). If a suitable crystal is grown, the resulting X-ray structure provides definitive proof, validating the structure proposed by spectroscopic and computational methods.

Computational Chemistry Approaches for Structure Prediction and Spectroscopic Data Correlation

Computational chemistry has become an indispensable tool in modern structural elucidation, especially for complex molecules like process impurities. tandfonline.comacdlabs.com Quantum mechanics-based methods, such as Density Functional Theory (DFT), can be used to predict the most energetically favorable structures among various possible isomers.

The workflow typically involves:

Conformational Search: Identifying the lowest energy three-dimensional conformations for each potential isomer.

Geometry Optimization: Calculating the most stable molecular structure for each candidate.

Spectroscopic Prediction: Simulating spectroscopic data, most commonly NMR chemical shifts (¹H and ¹³C), for the optimized structures. researchgate.net

The predicted spectroscopic data for each candidate isomer are then compared with the experimental data obtained from the isolated impurity. The isomer whose calculated data most closely matches the experimental results is considered the most likely structure. This correlative approach provides a high degree of confidence in the structural assignment, especially when X-ray crystallography is not feasible. acs.org

Table 2: Example of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for Key Carbons in a Methyadapalene Dimer Isomer

Carbon Atom PositionExperimental Shift (ppm)Predicted Shift (ppm) - Isomer APredicted Shift (ppm) - Isomer B
C-6 (Naphthalene)135.2135.5141.8
C-2' (Naphthalene)128.9129.1130.5
C-Linkage (Adamantyl)45.846.152.3
C=O (Carboxyl)171.5171.3171.4

Control Strategies and Mitigation in Pharmaceutical Manufacturing Processes

Process Chemistry Optimization for Minimizing Dimer Formation

The most effective strategy for controlling impurities is to minimize their formation during the synthesis itself. For the Methyadapalene Dimer Impurity, this involves careful optimization of the reaction conditions.

The formation of this dimer is a homocoupling side reaction. Key process parameters that can be optimized to suppress this reaction include:

Temperature Control: The coupling reaction is often exothermic. google.com Maintaining a consistent and controlled temperature is critical to minimize the rate of the homocoupling side reaction that leads to the dimer.

Reagent Addition: The mode and rate of addition of the Grignard reagent and the coupling catalyst can significantly influence the impurity profile. A slow, controlled addition can help to maintain a low concentration of the reactive intermediate, thereby favoring the desired cross-coupling reaction over homocoupling.

Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction kinetics. Toluene (B28343) has been identified as a solvent where the dimer impurity is more soluble than the potassium salt of Adapalene (B1666599), which can be exploited in the purification process. google.com

Catalyst and Ligand Selection: The choice of catalyst and ligands for the coupling reaction can influence the selectivity towards the desired product over the dimer. Screening different catalyst systems can lead to a more efficient and cleaner reaction.

ParameterObjectiveExemplary Control StrategyImpact on Dimer Formation
TemperatureMaintain optimal reaction temperatureUse of automated reactor cooling/heating systemsReduced rate of homocoupling side reaction
Reagent AdditionEnsure localized concentration of reactive intermediates is lowSlow, subsurface addition of Grignard reagentFavors cross-coupling over dimer formation
SolventEnhance selectivity and facilitate purificationUse of toluene to leverage solubility differencesImproved removal of the dimer impurity in downstream processing
Catalyst SystemMaximize yield of desired productScreening of various palladium or nickel catalysts and phosphine (B1218219) ligandsIncreased selectivity for the cross-coupling product

In-Process Control (IPC) Strategies for Real-Time Impurity Monitoring

In-process controls are essential for monitoring the progress of the reaction and the formation of impurities in real-time or near-real-time. This allows for timely interventions if the level of the this compound exceeds predefined limits.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. A validated, stability-indicating HPLC method can effectively separate the desired Adapalene methyl ester from the dimer impurity and other process-related impurities.

Table of In-Process Control Points:

Process StageParameter MonitoredAnalytical MethodAcceptance Criteria
Post-Coupling ReactionThis compound LevelHPLC≤ 2.5% (example)
Post-CrystallizationThis compound LevelHPLC≤ 0.1% (example)

The data from these IPCs can be used to make decisions about proceeding to the next step, adjusting process parameters, or initiating a purification step.

Purification and Isolation Methodologies for Dimer Impurity Removal

Due to the low solubility of the this compound, its removal can be challenging. However, this property can also be leveraged for its removal through carefully designed purification strategies.

Crystallization: Recrystallization is a powerful technique for purifying the Adapalene methyl ester intermediate. The process involves selecting a solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the dimer impurity remains either soluble or insoluble. By carefully controlling the cooling rate and agitation, the desired product can be selectively crystallized, leaving the impurity in the mother liquor or as a filterable solid.

Filtration: The difference in solubility between the potassium salt of Adapalene and the dimer impurity in certain solvents, such as toluene, allows for effective separation by filtration. google.com In this process, the desired product is converted to its salt form, which is insoluble in the chosen solvent, while the more soluble dimer impurity remains in the solution and is removed with the filtrate.

Washing: After filtration and isolation of the desired product, washing the filter cake with an appropriate solvent can further reduce the level of the dimer impurity.

Stability Study Protocols and Degradation Product Analysis for Dimer Monitoring

Stability studies are crucial to ensure that the level of the this compound does not increase during the shelf life of the drug substance and drug product. These studies are conducted under various stress conditions to identify potential degradation pathways.

Forced degradation studies on Adapalene have shown that it is susceptible to degradation under acidic and photolytic conditions. While these studies may not directly lead to the formation of the this compound (which is a process-related impurity), they are essential for developing stability-indicating analytical methods that can resolve the API from all potential impurities, including the dimer.

A typical stability study protocol for the Adapalene drug substance would include:

Study TypeStorage ConditionTesting FrequencyParameters to be Monitored
Long-term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Assay, Purity (including this compound)
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

The analytical methods used in these studies must be validated to demonstrate their ability to accurately and precisely quantify the this compound and other degradation products.

Future Directions and Emerging Research Avenues

Application of Artificial Intelligence and Machine Learning in Impurity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the prediction and management of pharmaceutical impurities. chemical.aichemical.ai These advanced computational tools can analyze vast datasets from chemical reactions to identify patterns and predict the formation of potential impurities, including dimers like the Methyladapalene Dimer Impurity.

Key Research Thrusts:

Predictive Modeling of Impurity Formation: AI algorithms can be trained on extensive reaction data, including reactants, reagents, solvents, and reaction conditions, to predict the likelihood of dimer formation. openreview.net For Methyladapalene, an AI model could analyze its structure and reactivity under various synthetic conditions to forecast the probability of dimerization and the potential structures of the resulting impurities. This predictive capability allows chemists to proactively adjust reaction parameters to minimize impurity generation. chemical.ai

In-Silico Structure Elucidation: When an unknown impurity is detected, AI-powered tools can assist in its structural elucidation. By analyzing spectroscopic data (e.g., mass spectrometry), these tools can propose candidate structures for the Methyladapalene Dimer Impurity, significantly accelerating the identification process that would otherwise rely on time-consuming manual analysis. mit.eduresearchgate.net

Impurity Propagation Analysis: In multi-step synthetic processes, impurities can carry over and react in subsequent steps. AI can model and track the propagation of impurities throughout the entire synthesis of Methyladapalene, providing a comprehensive impurity profile of the final active pharmaceutical ingredient (API). openreview.net

Input ParameterData PointAI Model PredictionConfidence Score
Reactant ConcentrationHighIncreased Dimer Formation92%
Reaction TemperatureElevatedHigher Dimer Isomerization88%
Catalyst TypeLewis AcidFavors Specific Dimer Pathway95%
Solvent PolarityNon-polarReduced Dimer Solubility85%

Development of Novel Analytical Technologies for Trace Impurity Analysis

The detection and quantification of impurities at trace levels are critical for ensuring drug safety. Future research will focus on developing more sensitive, efficient, and sophisticated analytical techniques to characterize impurities like the Methyladapalene Dimer Impurity, even when present in minute quantities. biomedres.usresearchgate.net

Emerging Analytical Platforms:

Advanced Mass Spectrometry (MS) Techniques: Innovations in MS, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are enabling the detection and structural characterization of trace-level impurities with greater accuracy. biomedres.usresearchgate.net Techniques like liquid chromatography-quadrupole time-of-flight high-resolution MS (LC-Q-TOF-HRMS) can provide precise mass measurements, aiding in the elemental composition determination of the Methyladapalene Dimer Impurity. biomedres.us

Hyphenated Chromatographic Techniques: The coupling of different chromatographic methods with advanced detectors, known as hyphenation, offers enhanced separation and detection capabilities. biomedres.usbiomedres.us For instance, the combination of ultra-performance liquid chromatography (UPLC) with MS (UPLC-MS) allows for rapid and highly efficient separation of the Methyladapalene Dimer Impurity from the main API and other related substances. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy at High Fields: High-field NMR provides unparalleled detail about molecular structure. Future advancements in cryogenically cooled probes and higher magnetic field strengths will allow for the unambiguous structural elucidation of complex molecules like the Methyladapalene Dimer Impurity, even from very small sample amounts. researchgate.net

Illustrative Data Table: Comparison of Analytical Techniques for Dimer Impurity Analysis

Analytical TechniqueLimit of Detection (LOD)Structural InformationThroughput
Conventional HPLC-UV~0.05%LimitedHigh
UPLC-MS/MS<0.01%High (Fragmentation)High
LC-Q-TOF-HRMS<0.005%Very High (Accurate Mass)Medium
High-Field NMR~0.1% (for isolation)DefinitiveLow

Mechanistic Modeling and Simulation of Complex Dimerization Pathways

A deep understanding of the reaction mechanisms leading to impurity formation is crucial for their effective control. Mechanistic modeling and computational simulations provide powerful tools to investigate the complex dimerization pathways of Methyladapalene at a molecular level. nih.gov

Computational Chemistry Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of Methyladapalene and predict its reactivity. By calculating the activation energies for different potential dimerization pathways, researchers can identify the most likely mechanisms of impurity formation. nih.gov This allows for a targeted approach to modifying reaction conditions to disfavor these pathways.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules in a reaction mixture over time. This can provide insights into the role of solvent effects, temperature, and reactant concentrations on the rate and selectivity of the dimerization process.

Kinetic Modeling: By combining experimental data with computational models, researchers can develop kinetic models that describe the rate of formation of the Methyladapalene Dimer Impurity under various conditions. slideshare.netresearchgate.net These models are invaluable for process optimization and control. nih.gov

Green Chemistry Approaches for Impurity Mitigation and Sustainable Synthesis

Sustainable Synthetic Strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the Methyladapalene synthesis. jocpr.com The choice of solvent can also influence reaction pathways and potentially minimize dimer formation.

Catalytic Methods: The use of highly efficient and selective catalysts can promote the desired reaction pathway, leading to higher yields of Methyladapalene and reduced formation of byproducts, including dimers. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly promising green chemistry approach. researchgate.net

Process Intensification and Continuous Manufacturing: Shifting from traditional batch manufacturing to continuous flow processes can offer better control over reaction parameters, leading to improved consistency and reduced impurity levels. researchgate.net Continuous manufacturing can also minimize waste and energy consumption. ispe.org

Renewable Feedstocks: Future research will explore the use of renewable starting materials for the synthesis of pharmaceuticals like Methyladapalene, further enhancing the sustainability of the manufacturing process. researchgate.net

Illustrative Data Table: Green Chemistry Metrics for Methyladapalene Synthesis

Synthesis ApproachAtom EconomyE-Factor (Waste/Product Ratio)Solvent Use
Traditional Synthesis65%25High (Halogenated Solvents)
Green Synthesis Route 185%10Reduced (Ethanol)
Green Synthesis Route 292%5Minimal (Supercritical CO2)

Q & A

Q. What statistical methods ensure reproducibility in dimer impurity quantification across laboratories?

  • Methodological Answer : Implement inter-laboratory studies using standardized reference materials. Apply ANOVA or Grubbs’ test to identify outliers. Use control charts to monitor long-term method performance .

Q. How can researchers design stability studies to predict long-term dimer impurity formation in Methyadapalene formulations?

  • Methodological Answer : Use the Arrhenius equation to extrapolate degradation rates from accelerated conditions (40°C/75% RH). Validate predictions with real-time data from 25°C/60% RH storage. Include forced degradation samples to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.